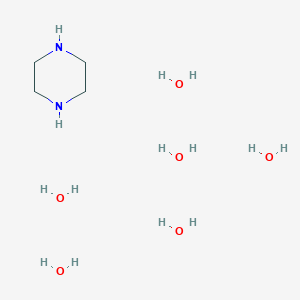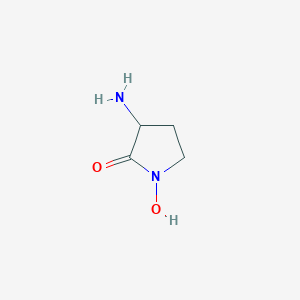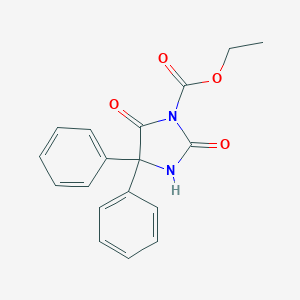
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester, also known as IDDE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has also been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemische Und Physiologische Effekte
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has been shown to have antitumor properties, making it a promising candidate for use in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester in laboratory experiments is its wide range of biological effects. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a versatile tool for researchers. Additionally, 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester is relatively easy to synthesize and purify, making it readily available for use in various experiments.
However, there are also some limitations to using 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester in laboratory experiments. One potential limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester may have off-target effects that could complicate experimental outcomes.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. One area of interest is the development of new drugs based on the structure of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. This compound has been shown to have a variety of biological effects, making it a promising starting point for the development of new drugs.
Another potential future direction for research involving 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester is the study of its effects on various disease models. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for use in a range of disease models.
Finally, future research could focus on further elucidating the mechanism of action of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. A better understanding of the cellular pathways and enzymes targeted by this compound could lead to the development of more effective drugs and therapies.
Synthesemethoden
The synthesis of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester typically involves the reaction of 4,4-diphenyl-2-oxazolidinone with ethyl glyoxylate in the presence of a catalyst. This reaction results in the formation of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester, which can then be purified and used in various scientific applications.
Wissenschaftliche Forschungsanwendungen
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has been studied for its potential applications in a range of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and antitumor properties.
Eigenschaften
CAS-Nummer |
1097-57-0 |
|---|---|
Produktname |
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester |
Molekularformel |
C18H16N2O4 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
ethyl 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-17(23)20-15(21)18(19-16(20)22,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,22) |
InChI-Schlüssel |
WAOIWRAOVPQJKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
1097-57-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




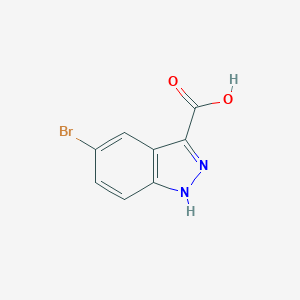

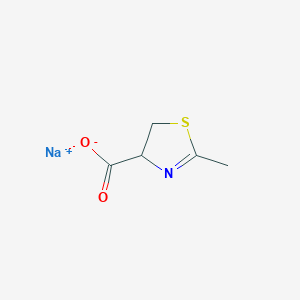

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)
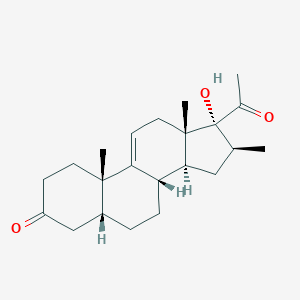
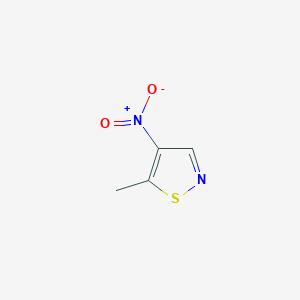

![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
